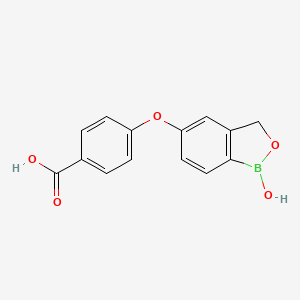

Crisaborole acid impurity

Description

Properties

IUPAC Name |

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO5/c16-14(17)9-1-3-11(4-2-9)20-12-5-6-13-10(7-12)8-19-15(13)18/h1-7,18H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVNFPQXJOQGEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906673-43-6 | |

| Record name | 4-((1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU6S2S58KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Crisaborole Acid Impurity Formation Pathways

De Novo Synthesis Pathways and By-product Formation

Impurities generated during the synthesis of an API are known as process-related impurities. These can originate from side reactions, unreacted starting materials, or contaminants present in the raw materials. daicelpharmastandards.com For Crisaborole (B606811), the multi-step synthesis provides several junctures where the formation of the acid impurity or its precursors can occur.

Elucidation of Side Reactions during Key Synthetic Steps of Crisaborole

The synthesis of Crisaborole involves several key transformations, including ether formation, borylation, and a final reduction/cyclization step. One published synthetic route starts with 2-bromo-5-hydroxybenzaldehyde. cjph.com.cn This starting material undergoes a series of reactions to build the core structure, culminating in the formation of 4-[3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-benzonitrile. cjph.com.cn The final step involves reduction of the aldehyde group, typically with sodium borohydride, followed by cyclization to form the benzoxaborole ring of Crisaborole. cjph.com.cn

A potential side reaction pathway for the formation of the Crisaborole acid impurity involves the oxidation of the aldehyde intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile, or a subsequent formyl-containing intermediate. If this aldehyde group is oxidized to a carboxylic acid prior to the final reduction and cyclization steps, it would lead directly to an acid-containing impurity that structurally resembles the final this compound. Such oxidation could potentially be caused by oxidizing agents present as contaminants or by air oxidation under certain process conditions. Additionally, issues such as reversible reactions and polymer formation have been noted as potential side reactions that need to be controlled during the synthesis. cjph.com.cn

Impact of Raw Material Purity on Process-Related Impurity Generation

The purity of starting materials and reagents is paramount in preventing the formation of process-related impurities. Contaminants in raw materials can carry through the synthetic sequence or participate in side reactions, leading to the generation of unwanted by-products. daicelpharmastandards.com In the synthesis of Crisaborole, impurities in key starting materials can compromise the purity of the final API.

For instance, specific process-related impurities such as 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile have been identified. eurekaselect.comresearchgate.net These are considered representative impurities in the synthesis of Crisaborole API and may be subject to strict controls due to their potential genotoxicity. eurekaselect.comresearchgate.net The presence of such impurities highlights the importance of robust quality control for all materials used in the manufacturing process to ensure the safety and quality of the drug substance. daicelpharmastandards.com

Interactive Data Table: Key Intermediates and Potential By-products in Crisaborole Synthesis

| Synthetic Step/Intermediate | Potential Side Reaction | Resulting Impurity/By-product | Reference |

|---|---|---|---|

| Condensation of 2-bromo-5-hydroxybenzaldehyde | Reversible reactions, Polymerization | Undesired polymers and isomers | cjph.com.cn |

| Miyaura borylation of 4-(4-Bromo-3-formylphenoxy)benzonitrile | Incomplete reaction, side reactions with catalyst | Residual starting material, homo-coupling products | cjph.com.cn |

| Various formyl-containing intermediates | Oxidation of the aldehyde group | Corresponding carboxylic acid impurities | N/A |

| Final API | Presence of unreacted intermediates from raw materials | 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | eurekaselect.comresearchgate.net |

| Final API | Dimerization/side reaction of intermediates | 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile | eurekaselect.comresearchgate.net |

Degradation Mechanisms Leading to this compound Formation

Degradation impurities are formed when the drug substance breaks down over time due to exposure to environmental factors such as light, heat, or moisture, or through interaction with other components in the drug product.

Hydrolytic Degradation Pathways and Kinetic Analysis

Hydrolysis is a primary degradation pathway for Crisaborole. The central benzoxaborole ring in the Crisaborole molecule is susceptible to cleavage by water. The metabolic pathway of Crisaborole provides a clear model for its chemical degradation. In vivo, Crisaborole is substantially metabolized via hydrolysis into an inactive metabolite, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol. nih.govdrugbank.com This intermediate is then further oxidized to form the major metabolite, 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid, which is the "this compound". nih.govdrugbank.com This two-step process—hydrolysis followed by oxidation—is a key pathway for the formation of the acid impurity.

Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, heat, and oxidation, are used to investigate these pathways. ijsdr.org Such studies have confirmed that Crisaborole is particularly sensitive to hydrolytic and oxidative stress. ijsdr.org

In forced degradation studies, Crisaborole is subjected to acidic conditions to probe its stability. These investigations help to identify potential degradation products that may form if the drug is exposed to an acidic environment. While detailed kinetic data from the public literature is scarce, stability-indicating method development studies involve treating Crisaborole with acids (e.g., hydrochloric acid) to induce degradation. ijsdr.orgresearchgate.net The resulting degradants are then separated and characterized to establish the degradation profile under acidic stress.

Studies have shown that Crisaborole is highly sensitive to basic hydrolytic conditions. ijsdr.org When subjected to base-catalyzed hydrolysis (e.g., using sodium hydroxide), significant degradation of the Crisaborole molecule is observed. The mechanism likely involves the nucleophilic attack of a hydroxide (B78521) ion on the boron atom, leading to the opening of the oxaborole ring. This initial hydrolysis product, a benzyl (B1604629) alcohol derivative, can then be susceptible to oxidation, yielding the final acid impurity. nih.govdrugbank.com In some stress tests, the product was observed to be completely converted into degradation products under basic and oxidative conditions, underscoring the compound's lability under these conditions. ijsdr.org

Interactive Data Table: Summary of Crisaborole Forced Degradation Studies

| Stress Condition | Observation | Primary Degradation Pathway | Key Degradation Product | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | Degradation observed | Hydrolysis of benzoxaborole ring | 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol | nih.govijsdr.orgresearchgate.net |

| Base Hydrolysis | Highly sensitive, significant degradation | Hydrolysis of benzoxaborole ring | 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol | ijsdr.org |

| Oxidation | Highly sensitive, complete conversion possible | Oxidation of the hydrolyzed intermediate | 5-(4-cyanophenoxy)-2-hydroxybenzoic acid | nih.govijsdr.org |

| Thermal/Photolytic | Degradation observed | Not specified | Not specified | ijsdr.org |

Neutral Hydrolysis Mechanisms

Crisaborole can undergo hydrolysis to form its major metabolite, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (metabolite 1) nih.govnih.gov. This inactive metabolite is then further metabolized through oxidation to yield 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (metabolite 2), another significant metabolite nih.govnih.gov. While crisaborole is susceptible to degradation in aqueous environments, its chemical stability is reportedly highest at a pH of 5.5 google.com.

Oxidative Degradation Pathways and Reaction Intermediates

Oxidative stress is a significant factor in the degradation of crisaborole, with studies showing high sensitivity to oxidative conditions ijsdr.org. In some instances, the product can be completely converted into a degradation product where the boron ring is opened ijsdr.org. The oxidation of the aromatic ring or the boron atom itself can lead to the formation of various impurities veeprho.com. The primary metabolite of crisaborole, AN7602, is formed via oxidative deboronation/hydrolysis fda.gov. This metabolite is considered toxicologically and pharmacologically inert fda.gov.

The process of oxidative degradation can involve several reaction types, including epoxidations, hydroxylation, dealkylation, deamination, decarbonylation, and N- or S-oxidation, often promoted by intermediates in protic solvents mdpi.com.

Photolytic Degradation Studies and Product Characterization

Photolytic degradation refers to the alteration of a drug's main chemical constituent due to light pharmaguideline.com. While specific studies on the photolytic degradation products of crisaborole are not extensively detailed in the provided search results, one study indicated no degradation of crisaborole under photolytic (UV) stability testing ijsdr.org. However, it is known that exposure to heat or light can lead to the formation of isomeric degradation products veeprho.com. Factors that can influence photolytic degradation include the introduction of carbonyl groups or unsaturated bonds into the chemical structure pharmaguideline.com.

Thermal Degradation Profiles and Isomeric Impurity Formation

Thermal analysis of crisaborole has revealed the existence of different polymorphic forms nih.govresearchgate.net. Differential scanning calorimetry (DSC) of commercial crisaborole shows two main endothermic peaks, one around 136.5 °C and another at 178.23 °C nih.govresearchgate.netresearchgate.net. The second peak is attributed to a heat-induced rearrangement of the crystal structure nih.govresearchgate.netresearchgate.net. The existence of multiple polymorphic forms, with endothermic peaks ranging from 125 to 141 °C, has been reported, with some forms being discovered from different commercial suppliers and others obtained upon heating researchgate.net. Isomeric impurities can also be formed due to heat exposure veeprho.com. One study, however, reported no degradation of crisaborole after being subjected to 120°C for 48 hours ijsdr.org.

Investigation of Deboronation Processes as an Impurity Source

A key impurity formation pathway for crisaborole is deboronation. The primary metabolite, AN7602, is a deboronated form of crisaborole created through oxidative deboronation and hydrolysis fda.gov. This process results in a toxicologically and pharmacologically inert metabolite fda.gov. The formation of deboronated compounds is listed as a potential degradation impurity of crisaborole veeprho.com.

Influence of Excipients and Formulation Components on Impurity Generation

The composition of a crisaborole formulation plays a crucial role in its stability and the generation of impurities. Different formulations can exhibit varying impurity profiles due to differences in manufacturing processes and the excipients used daicelpharmastandards.com. For instance, in ointment formulations, the presence of certain stabilizers can significantly impact the formation of "Impurity 1" googleapis.com.

A study on various ointment formulations demonstrated that a formulation without a stabilizer exhibited the highest levels of Impurity 1. The addition of edetate calcium disodium (B8443419) (EDTA) as a stabilizer showed a significant reduction in the formation of this impurity, with the greatest stabilizing effect observed at concentrations of 24 ppm and 90 ppm googleapis.com. This highlights the importance of selecting appropriate excipients to minimize degradation and ensure the quality and safety of the final product. The non-aqueous nature of the FDA-approved ointment formulation helps to limit chemical degradation from hydrolysis or pH incompatibility google.com.

Below is a data table summarizing the effect of a stabilizer on the formation of "Impurity 1" in different ointment formulations over time at 40°C and 75% relative humidity.

| Time (Months) | Z6 (0.1% Boric Acid) | Z7 (24 ppm EDTA) | Z8 (90 ppm EDTA) | Z9 (450 ppm EDTA) | Z10 (No Stabilizer) |

| 0 | 0.07% | 0.12% | ND | ||

| 1 | 0.31% | 0.16% | 0.18% | 0.27% | 0.35% |

| 3 | 0.88% | 0.53% | 0.64% | 0.88% | 1.13% |

| 6 | |||||

| Data sourced from a patent document, which may not include all data points for all formulations at all time intervals. |

Advanced Analytical Methodologies for Crisaborole Acid Impurity Profiling and Quantification

Chromatographic Separations for Impurity Resolution and Detection

Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry. For crisaborole (B606811), a range of techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), are employed to separate and quantify a diverse array of potential impurities.

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it ideal for crisaborole and its related substance impurities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of crisaborole and its process-related impurities. researchgate.net In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. Crisaborole and its impurities are separated based on their relative hydrophobicity.

Method development focuses on optimizing several parameters to achieve adequate separation of all known and potential impurities from the main crisaborole peak. A simple, isocratic RP-HPLC method might use a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.net For instance, a mobile phase of Water:Methanol (30:70 v/v) has been used for the quantification of crisaborole. researchgate.net Another method utilized a mobile phase of 10 mM Ammonium Acetate (B1210297) buffer and acetonitrile (ACN) in a 60:40 v/v ratio. researchgate.net The selection of the stationary phase, mobile phase composition, pH, and column temperature are all critical for achieving the desired selectivity and resolution.

Table 1: Example of RP-HPLC Method Parameters for Crisaborole Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Cosmosil C18 (250mm x 4.6mm, 5µm) researchgate.net | Not Specified researchgate.net |

| Mobile Phase | 10 mM Ammonium Acetate: ACN (60:40 v/v), pH 4.5 researchgate.net | Water: Methanol (30:70 v/v) researchgate.net |

| Detection (UV) | 275 nm researchgate.net | 241 nm researchgate.net |

| Linearity Range | 5 to 25 µg/ml researchgate.net | 5 to 25 g/ml researchgate.net |

| Correlation Coefficient (r²) | 0.9992 researchgate.net | 0.9992 researchgate.net |

| Limit of Detection (LOD) | 0.1094 µg/ml researchgate.net | 0.1094 g/ml researchgate.net |

| Limit of Quantitation (LOQ) | 0.3316 µg/ml researchgate.net | 0.3316 g/ml researchgate.net |

This table is interactive. Users can sort columns by clicking on the headers.

When dealing with a complex mixture of impurities that have a wide range of polarities, an isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable time. In such cases, gradient elution is employed. This technique involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent.

For crisaborole, a gradient elution can effectively separate polar and non-polar impurities in a single analysis. One developed method utilized a gradient with phosphate (B84403) buffer (pH 3) and acetonitrile, where the acetonitrile concentration was increased from 30% to 95% over 15 minutes. This approach is particularly useful in forced degradation studies, where a variety of degradation products with different chemical properties are generated. The optimization of the gradient profile—including the initial and final solvent compositions, the rate of change, and the duration of the gradient—is crucial for resolving closely eluting peaks and ensuring all impurities are detected.

Table 2: Example of a Gradient Elution Program for Crisaborole Analysis

| Time (minutes) | % Phosphate Buffer (pH 3) | % Acetonitrile |

|---|---|---|

| 0 | 70 | 30 |

Data derived from a method increasing acetonitrile from 30% to 95% within 15 minutes.

Crisaborole possesses a chiral center at the boron atom within the benzoxaborole ring, meaning it can exist as two non-superimposable mirror images called enantiomers. While the desired product is a specific enantiomer, the other may be present as a stereoisomeric impurity. These enantiomers have identical physical and chemical properties in an achiral environment, making them inseparable by standard reverse-phase HPLC.

Chiral chromatography is a specialized technique used to separate enantiomers. researchgate.net This is most often achieved by using a chiral stationary phase (CSP). researchgate.net CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALCEL® or CHIRALPAK® columns), are widely used in the pharmaceutical industry for their broad applicability. hplc.eu

While specific chiral separation methods for crisaborole are not extensively detailed in publicly available literature, the principles of chiral method development would apply. This involves screening various CSPs and mobile phases (both normal-phase and reverse-phase) to find conditions that provide enantioselectivity for crisaborole. The ability to quantify the unwanted enantiomer is critical for controlling the stereochemical purity of the API.

Table 3: Common Chiral Stationary Phases (CSPs) for Pharmaceutical Analysis

| CSP Type | Example Commercial Names | Common Applications |

|---|---|---|

| Polysaccharide-based (immobilized) | CHIRALPAK IA, IB, IC, ID, IE, IF | Broad enantioselectivity for a wide range of chiral compounds. hplc.eu |

| Polysaccharide-based (coated) | CHIRALCEL OD, OJ; CHIRALPAK AD, AS | High success rate but with limitations on compatible solvents. |

| Pirkle-type (Brush type) | Whelk-O 1, ULMO | Separation of various classes of small molecules. |

| Macrocyclic Glycopeptide | CHIROBIOTIC V, T, R | Separation of amino acids and other amphiprotic molecules. |

This table is interactive. Users can sort columns by clicking on the headers.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures than conventional HPLC systems. The primary advantages of UPLC are significantly increased resolution, higher sensitivity, and much shorter analysis times. ijsdr.org

For crisaborole impurity profiling, UPLC offers a substantial improvement over HPLC. A stability-indicating UPLC method can achieve efficient separation of crisaborole from its degradation and process-related impurities in a fraction of the time required by HPLC. For example, a run time of just 6.0 minutes has been reported for a UPLC method. ijsdr.org This method utilized an Acquity UPLC CSH C18 column with a gradient elution of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile. ijsdr.org The enhanced speed and resolution make UPLC particularly suitable for high-throughput screening and for the analysis of complex impurity profiles, such as those of potential genotoxic impurities. eurekaselect.comeurekaselect.com

Table 4: Example of UPLC Method Parameters for Crisaborole Impurity Analysis

| Parameter | Condition 1 ijsdr.org | Condition 2 eurekaselect.comeurekaselect.com |

|---|---|---|

| Technology | Reverse Phase UPLC | UPLC-MS/MS |

| Stationary Phase | Acquity UPLC CSH C18 (100 x 2.1mm, 1.7µm) | ZORBAX Eclipse XDB-Pheny (75 x 4.6mm, 3.5µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile | Acetonitrile with 0.1% trifluoroacetic acid |

| Elution Mode | Gradient | Gradient |

| Flow Rate | 0.4 mL/min | Not Specified |

| Column Temp. | 25°C | Not Specified |

| Run Time | 6.0 minutes | Not Specified |

This table is interactive. Users can sort columns by clicking on the headers.

During the synthesis of crisaborole, various organic solvents are used. daicelpharmastandards.com While manufacturing processes are designed to remove these solvents, small amounts may remain in the final API. shimadzu.com These are known as residual solvents or organic volatile impurities (OVIs). ijpsonline.comrroij.com As these solvents offer no therapeutic benefit and can be harmful, their levels are strictly controlled by regulatory guidelines such as the International Council for Harmonisation (ICH) Q3C. chromatographyonline.com

Gas Chromatography (GC) is the standard technique for the analysis of residual solvents due to their volatile nature. almacgroup.com The most common approach for APIs is Headspace Gas Chromatography (HS-GC). rroij.com In this technique, a sample of the crisaborole API is dissolved in a high-boiling-point solvent (such as dimethyl sulfoxide (B87167) or 1,3-dimethyl-2-imidazolidinone) in a sealed vial and heated. almacgroup.com This causes the volatile residual solvents to partition into the gas phase (the "headspace") above the liquid. A sample of this gas is then injected into the GC system. This indirect sampling method prevents the non-volatile API from contaminating and damaging the GC column. almacgroup.com

The separated solvents are typically detected using a Flame Ionization Detector (FID). rroij.com Method development involves selecting an appropriate column (e.g., a mid-polarity phase like a 6% cyanopropylphenyl / 94% dimethyl polysiloxane, often designated as G43 or 624-type) and optimizing the temperature program to ensure separation of all potential solvents used in the synthesis. ijpsonline.com

Table 5: Typical GC-HS Parameters for Residual Solvent Analysis in APIs

| Parameter | Typical Condition |

|---|---|

| Injection Technique | Static Headspace (HS) |

| Sample Diluent | Dimethyl sulfoxide (DMSO), 1,3-Dimethyl-2-imidazolidinone (DMI) almacgroup.com |

| GC Column | DB-624, ZB-624, Rtx-624 or equivalent (e.g., 30m x 0.53mm, 3µm) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Temperature gradient (e.g., 40°C hold, then ramp to 240°C) |

| Injector Temperature | ~140-250°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | ~250°C |

This table is interactive. Users can sort columns by clicking on the headers.

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic and Spectrometric Techniques for Structural Elucidation of Unknown Impurities

The definitive identification of unknown impurities is a challenging analytical task that requires the combination of powerful spectroscopic and spectrometric techniques. These methods provide complementary information, allowing for a complete structural assignment of an impurity, from its molecular formula to the precise arrangement of its atoms and functional groups.

Mass spectrometry is a cornerstone technique for impurity analysis due to its high sensitivity, specificity, and ability to provide molecular weight information. semanticscholar.org When coupled with chromatographic separation techniques, its power is significantly enhanced, enabling the analysis of complex mixtures. veeprho.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the separation, identification, and quantification of impurities in drug substances like crisaborole. resolvemass.ca This method combines the high separation efficiency of liquid chromatography (LC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS).

For the analysis of crisaborole and its impurities, Ultra-Performance Liquid Chromatography (UPLC) is often employed, providing rapid and high-resolution separations. eurekaselect.combenthamdirect.com Quantification is typically achieved using positive ion electrospray ionization (ESI) followed by Multiple Reaction Monitoring (MRM). eurekaselect.combenthamdirect.com In MRM mode, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (often a deuterated version like Crisaborole-d4), which ensures high selectivity and accuracy by minimizing matrix interference. ijpsr.comnih.gov For example, a validated UPLC-MS/MS method for crisaborole in plasma used transitions of m/z 252.1→222.1 for crisaborole and m/z 256.1→222.1 for Crisaborole-D4. ijpsr.com Another study reported quantification ion pairs of m/z 250.0→118.0 for crisaborole and m/z 254.0→121.9 for the internal standard. nih.gov

The table below summarizes typical parameters used in LC-MS/MS methods for the analysis of crisaborole impurities.

| Parameter | Description |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | ZORBAX Eclipse XDB-Phenyl (4.6 mm × 75 mm, 3.5 μm) eurekaselect.combenthamdirect.com |

| Mobile Phase | Gradient elution with Acetonitrile and Water, often containing additives like 0.1% formic acid or 0.1% trifluoroacetic acid eurekaselect.combenthamdirect.com |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode eurekaselect.combenthamdirect.com |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) eurekaselect.combenthamdirect.com |

| Precursor → Product Ion (Crisaborole) | m/z 252.1 → 222.1 ijpsr.com or m/z 250.0 → 118.0 nih.gov |

| Precursor → Product Ion (IS) | m/z 256.1 → 222.1 (Crisaborole-d4) ijpsr.com or m/z 254.0 → 121.9 (Crisaborole-d4) nih.gov |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying unknown impurities by providing a highly accurate measurement of the mass-to-charge ratio (m/z), often to within 1 part-per-million (ppm) accuracy. resolvemass.ca This precision allows for the determination of the elemental formula of an unknown compound, which is a critical first step in its structural elucidation. measurlabs.com

Unlike low-resolution mass spectrometers that provide a nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions (isobars). bioanalysis-zone.com For example, two different impurities could have a nominal mass of 251, but HRMS could differentiate them by measuring their exact masses to several decimal places, thereby revealing their distinct elemental formulas. bioanalysis-zone.com This capability is crucial for proposing potential structures for unknown impurities found in crisaborole samples, which can then be confirmed by other spectroscopic techniques. resolvemass.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. semanticscholar.org While mass spectrometry provides the molecular formula, NMR reveals the specific arrangement of atoms and the connectivity within the molecule. For impurity analysis, techniques such as 1H and 13C NMR are primarily used. semanticscholar.org

Although 1H NMR is very sensitive, its relatively narrow chemical shift range can lead to signal overlap, especially in complex molecules, which can obscure impurity signals. manchester.ac.uk However, for isolated impurities, a full suite of NMR experiments, including 2D techniques like COSY, HSQC, and HMBC, can be employed to piece together the complete chemical structure. veeprho.com These experiments provide detailed information about proton-proton and proton-carbon connectivities, allowing for the unambiguous assignment of the impurity's structure. veeprho.com NMR is therefore considered the gold standard for structural confirmation of newly identified impurities.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques that provide complementary information for structural elucidation, primarily by identifying functional groups and chromophores within a molecule. humanjournals.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. researchgate.net Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, making the IR spectrum a unique "fingerprint" of the molecule. farmaciajournal.com This technique is highly effective for identifying the presence or absence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and nitrile (-C≡N), all of which are relevant to the structure of crisaborole and its potential impurities. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. nih.gov It is particularly useful for detecting conjugated systems (alternating double and single bonds) and aromatic rings, which absorb light in the UV-Vis range. farmaciajournal.com While UV-Vis is generally not sufficient for complete structure determination on its own, it serves as a simple and rapid method to confirm the presence of chromophores and can be used to support data from other analytical techniques. semanticscholar.orgnih.gov

Mass Spectrometry (MS) and Hyphenated Techniques

Method Validation for Crisaborole Acid Impurity Quantification

Once an analytical method for quantifying crisaborole acid impurities is developed, it must be rigorously validated to ensure it is suitable for its intended purpose. Method validation demonstrates that the procedure is accurate, precise, specific, and robust. Validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.net

A study detailing the detection of two potential genotoxic impurities in crisaborole API using UPLC-MS/MS reported a fully validated quantitative method. eurekaselect.combenthamdirect.com The validation parameters confirmed the method's reliability for quality control purposes. eurekaselect.combenthamdirect.com

The table below outlines the key parameters and typical acceptance criteria for the validation of an impurity quantification method.

| Validation Parameter | Description | Typical Acceptance Criteria | Research Finding Example (Crisaborole Impurities) |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from blank, placebo, or other impurities at the retention time of the analyte. | The method is able to measure the analyte accurately and specifically. ijpsr.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 | r > 0.9998 eurekaselect.combenthamdirect.com |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined based on the intended application (e.g., 50% to 150% of the target concentration). | 75.0 ng/mL to 225.0 ng/mL ijpsr.com |

| Accuracy | The closeness of the test results to the true value. | Typically within 80-120% recovery for impurities. | Average recovery of two impurities was 84.1% to 90.7% eurekaselect.combenthamdirect.com |

| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15%. | Intra-day and inter-day precision was less than 9.17% nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. | 1.84 µg/ml (for Crisaborole by HPLC) uitm.edu.my |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. | 5.58 µg/ml (for Crisaborole by HPLC) uitm.edu.my |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters (e.g., flow rate, pH, temperature) are slightly varied. | The method was validated for robustness. eurekaselect.combenthamdirect.com |

Specificity and Selectivity Evaluations

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.org Selectivity refers to the ability to measure the analyte of interest accurately and specifically in the presence of these other components. ijpsr.com

For the analysis of Crisaborole and its related impurities, specificity is typically demonstrated by showing that there is no interference from other compounds at the retention time of the analyte. In chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), this is achieved by comparing the chromatograms of the analyte with those of placebo, blanks, and known impurities. uitm.edu.myijpsr.com

To establish the stability-indicating nature of a method, forced degradation studies are conducted. Crisaborole is subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal degradation. ijsdr.orgresearchgate.net The developed analytical method must be able to separate the degradation products from the main compound and its impurities. For instance, studies have shown that Crisaborole is highly sensitive to basic and oxidative stress conditions. ijsdr.org A validated stability-indicating UPLC method demonstrated effective separation of Crisaborole from its degradation products, confirming the method's specificity. ijsdr.org

The use of highly specific techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) further enhances selectivity. eurekaselect.combenthamdirect.com By using Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for the analyte and its impurities, which provides a high degree of certainty in identification and quantification, free from matrix interference. ijpsr.comeurekaselect.comnih.gov For example, a UPLC-MS/MS method was developed for two potential genotoxic impurities in Crisaborole, demonstrating excellent selectivity for their determination in the API. eurekaselect.combenthamdirect.com

Linearity and Calibration Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. This is a critical parameter for the accurate quantification of impurities. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been shown to be linear, accurate, and precise.

For Crisaborole and its impurities, linearity is typically evaluated by preparing a series of solutions across a range of concentrations. The response (e.g., peak area in chromatography) is then plotted against the concentration, and the relationship is assessed using linear regression analysis. The correlation coefficient (r) or coefficient of determination (r²) is expected to be close to 1.

Various studies have established the linearity for methods used to quantify Crisaborole and its impurities, with correlation coefficients consistently exceeding 0.99, indicating a strong linear relationship. researchgate.netuitm.edu.myijsdr.orgresearchgate.net

| Analyte | Analytical Method | Concentration Range | Correlation Coefficient (r or r²) | Source |

|---|---|---|---|---|

| Two Potential Genotoxic Impurities | UPLC-MS/MS | Not Specified | r > 0.9998 | researchgate.neteurekaselect.combenthamdirect.com |

| Crisaborole | UPLC | LOQ to 150% of assay concentration | r = 0.9995 | ijsdr.org |

| Crisaborole | RP-HPLC | 1.56 - 100 µg/mL | r² = 0.999 | uitm.edu.my |

| Crisaborole | UPLC-MS/MS | 75.0 - 225.0 ng/mL | r² > 0.999 | ijpsr.com |

| Crisaborole | RP-HPLC | 5 - 25 µg/mL | r² = 0.9992 | researchgate.net |

| Crisaborole | HPLC | 0.06 - 6 µg/mL | r² = 1 | nih.gov |

| Crisaborole | UHPLC-MS/MS | 0.20 - 80 ng/mL | Not Specified | nih.gov |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Assessment

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurity analysis, especially for potentially genotoxic impurities, low LOD and LOQ values are essential to ensure that they can be controlled at trace levels.

These limits are typically determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio. The development of sensitive analytical methods, such as UPLC-MS/MS, has enabled the quantification of Crisaborole impurities at very low levels, often in the parts-per-million (ppm) range. researchgate.net

| Analyte | Analytical Method | LOD | LOQ | Source |

|---|---|---|---|---|

| DPP Derivative Impurity | UPLC-MS/MS | 0.03 ppm | 0.08 ppm | researchgate.net |

| Epoxide Impurity | UHPLC | 0.0014 µg/mL | 0.0045 µg/mL | researchgate.net |

| Crisaborole | RP-HPLC | 1.84 µg/mL | 5.58 µg/mL | uitm.edu.myuitm.edu.my |

| Crisaborole | HPLC | 0.005 - 0.010 µg/mL | 0.014 - 0.030 µg/mL | nih.gov |

| Crisaborole | RP-HPLC | 0.1094 µg/mL | 0.3316 µg/mL | researchgate.net |

Accuracy and Precision Assessment (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix. For impurity quantification, accuracy is determined at multiple concentration levels.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

Analytical methods for Crisaborole and its impurities have been shown to be both accurate and precise, with recovery values typically falling within the acceptable range of 80-120% and %RSD values for precision studies being well below the accepted limits (commonly ≤2% for drug substance and ≤15% for low-level impurities).

| Analyte | Parameter | Finding | Source |

|---|---|---|---|

| Two Potential Genotoxic Impurities | Accuracy (% Recovery) | 84.1% to 90.7% | researchgate.neteurekaselect.combenthamdirect.com |

| Potential Genotoxic Impurities | Accuracy (% Recovery) | 83% to 113% | researchgate.net |

| Crisaborole | Accuracy (% Recovery) | 100.05% to 101.16% | ijsdr.org |

| Crisaborole | Intra-day Precision (% Recovery) | 98.78% to 99.87% | uitm.edu.my |

| Crisaborole | Inter-day Precision (% Recovery) | 92.49% to 105.91% | uitm.edu.my |

| Crisaborole | Repeatability & Intermediate Precision (%RSD) | < 2.0% | ijsdr.org |

| Crisaborole | Intra-day & Inter-day Precision (%RSD) | < 9.17% | nih.gov |

| Crisaborole | Accuracy (% Relative Error) | -2.29% to 6.33% | nih.gov |

Robustness and Ruggedness Studies

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijsdr.org This provides an indication of its reliability during normal usage. For chromatographic methods, these variations can include changes in:

Flow rate of the mobile phase

Composition of the mobile phase

Column temperature

pH of the mobile phase

One UPLC method for Crisaborole was tested for robustness by intentionally altering the flow rate (±0.1 mL/min), the concentration of the organic mobile phase (±10.0%), and the column temperature (±5°C). ijsdr.org The method was found to be robust as the system suitability parameters remained within the acceptable limits under these varied conditions. ijsdr.org Similarly, UPLC-MS/MS methods for determining genotoxic impurities in Crisaborole have been validated for their robustness. researchgate.neteurekaselect.combenthamdirect.com

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. This is often demonstrated through intermediate precision studies where factors like the analyst and the day of analysis are varied. ijsdr.org A method is considered rugged if the results are reproducible under these different conditions.

Strategies for Impurity Control and Mitigation of Crisaborole Acid Impurity

Process Analytical Technology (PAT) Applications in Impurity Monitoring

Process Analytical Technology (PAT) is a crucial framework for designing, analyzing, and controlling pharmaceutical manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.com The primary goal of PAT is to ensure final product quality by building it into the process from the start. mt.comlongdom.org For monitoring Crisaborole (B606811) acid impurity, various PAT tools are employed to provide real-time or near-real-time data, enabling proactive control over the manufacturing process. globalresearchonline.net

Spectroscopic and chromatographic techniques are central to PAT applications in impurity monitoring. longdom.org High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful chromatographic methods used for the quantitative analysis of APIs and their impurities, including the Crisaborole acid impurity. longdom.orgcelonpharma.com These techniques can be applied at-line, in-line, or on-line to monitor the progress of the reaction and the formation of impurities. globalresearchonline.netresearchgate.net For instance, UPLC coupled with mass spectrometry (UPLC-MS/MS) has been utilized for the sensitive and accurate detection of potential genotoxic impurities in Crisaborole API. researchgate.neteurekaselect.com

Spectroscopic tools like Near-Infrared (NIR) and Raman spectroscopy offer rapid and non-destructive analysis of materials and can be integrated directly into the process stream. longdom.org These methods can provide valuable information on the chemical composition and physical properties of the materials in real-time, helping to identify deviations that could lead to impurity formation. The data generated from these analytical tools are often complex and can be effectively analyzed using multivariate statistical tools to build predictive models for product quality. nih.gov

Key PAT Applications in Crisaborole Manufacturing:

| PAT Tool | Application in Impurity Monitoring | Benefit |

| HPLC/UHPLC | Quantitative analysis of Crisaborole and this compound levels at various process stages. longdom.orgcelonpharma.com | High sensitivity and specificity for accurate impurity profiling. |

| UPLC-MS/MS | Detection and quantification of trace-level and potential genotoxic impurities. researchgate.neteurekaselect.com | Enables control of impurities that pose a significant safety risk. |

| NIR/Raman Spectroscopy | Real-time, non-destructive monitoring of raw materials, intermediates, and reaction progress. longdom.org | Facilitates immediate process adjustments to prevent impurity formation. |

The implementation of PAT not only enhances the understanding and control of the manufacturing process but also supports continuous improvement and facilitates real-time release testing. nih.gov

Quality by Design (QbD) Approaches for Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. allfordrugs.com The application of QbD principles is instrumental in controlling impurities like this compound by proactively designing a robust manufacturing process.

A foundational step in the QbD approach is a thorough risk assessment to identify and understand the process parameters that can impact the formation of impurities. amplelogic.com For Crisaborole synthesis, this involves identifying potential CPPs that could influence the level of this compound in the final product. pharmtech.com These parameters can include temperature, pressure, pH, mixing speed, and the mole ratio of reactants. amplelogic.compharmtech.com

The risk assessment process links the material attributes and process parameters to the CQAs of the drug substance. pqri.org In the context of this compound, the CQA is the purity of the Crisaborole API with respect to this specific impurity. By understanding the chemical pathways that lead to the formation of the acid impurity, a risk assessment can pinpoint the steps in the synthesis where the impurity is most likely to be generated. pharmtech.com

Example of Risk Assessment for this compound Formation:

| Process Step | Potential Critical Process Parameter (CPP) | Risk of Impurity Formation | Mitigation Strategy |

| Hydrolysis of Nitrile | Temperature, pH, Water Content | High | Strict control of temperature and pH; use of anhydrous solvents. |

| Oxidation | Presence of Oxidizing Agents | Moderate | Use of inert atmosphere; control of raw material quality. |

| Purification | Solvent Composition, Temperature | Low | Optimization of crystallization conditions. |

This systematic evaluation helps in prioritizing the process parameters that require stringent control to minimize the formation of this compound.

Design of Experiments (DoE) is a powerful statistical tool used within the QbD framework to efficiently optimize manufacturing processes. sci-hub.se By simultaneously varying multiple process parameters, DoE allows for the identification of optimal operating ranges that minimize impurity formation while maximizing product yield and quality. sci-hub.senih.gov

In the context of minimizing this compound, a DoE study could be designed to investigate the effects of key process parameters identified during the risk assessment. For example, a factorial or response surface methodology could be employed to study the impact of temperature, reaction time, and catalyst loading on the level of the acid impurity.

The results of a DoE study can be used to build a mathematical model that describes the relationship between the process parameters and the impurity level. This model can then be used to define a "design space," which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. sci-hub.se Operating within this design space ensures that the level of this compound is consistently maintained below the acceptable limit.

Purification Methodologies and Impurity Purging Studies

Effective purification methods are essential to remove any impurities that may have formed during the manufacturing process, ensuring the final API meets the required purity specifications.

Recrystallization is a common and effective technique for purifying solid compounds like Crisaborole. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize while the impurities remain in the solution. For Crisaborole, purification can be achieved by crystallization from solvent systems such as acetone (B3395972) and water, or ethyl acetate (B1210297) and hexane. google.com A process for purifying Crisaborole involves the dropwise addition of an acetone:water mixture of the compound to water, followed by stirring and filtration, yielding a product with high chromatographic purity. epo.org

Chromatographic techniques, such as column chromatography, can also be employed for the purification of Crisaborole. google.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. While highly effective, chromatographic purification can be less practical for large-scale manufacturing compared to recrystallization.

Comparison of Purification Techniques for Crisaborole:

| Purification Method | Advantages | Considerations |

| Recrystallization | Scalable, cost-effective, can achieve high purity. google.com | Solvent selection is critical; may require multiple recrystallizations. |

| Column Chromatography | High resolution and separation efficiency. google.com | Can be time-consuming and require large volumes of solvent; may be less economical for large-scale production. |

Impurity fate and purge studies are a critical component of process development and are often conducted as part of a comprehensive QbD program. grace.com These studies are designed to understand how impurities, including this compound, behave throughout the manufacturing process. This involves determining whether an impurity is carried over from one step to the next, reacts to form a different species, or is effectively removed (purged) during purification steps. cambrex.com

To conduct a purge study, a known amount of the impurity is intentionally "spiked" into a process stream. grace.com The process is then run as usual, and samples are taken at various points to determine the concentration of the impurity. This allows for the calculation of the purge factor for each step, which is a measure of the step's ability to remove the impurity.

The information gathered from fate and purge studies is invaluable for establishing an effective control strategy. registech.com It provides the scientific justification for setting appropriate specifications for raw materials and intermediates, as it demonstrates the capability of the manufacturing process to remove impurities to acceptable levels. cambrex.com Software tools can be used to track and map impurities throughout the process, facilitating the analysis and reporting of fate and purge data. acdlabs.com

Stabilization Strategies to Inhibit this compound Formation

The chemical stability of crisaborole is a critical factor in pharmaceutical formulations, as degradation can lead to the formation of impurities, including this compound. The boronic acid moiety in the crisaborole structure is susceptible to degradation pathways such as oxidation and hydrolysis veeprho.com. Therefore, robust stabilization strategies are essential during formulation development to maintain the drug's integrity, efficacy, and safety. These strategies primarily involve the incorporation of stabilizing agents, optimization of the formulation's pH, and the use of appropriate protective packaging.

Antioxidant and Chelating Agent Incorporation

The formation of this compound can be significantly influenced by oxidative degradation veeprho.com. The boronic acid group within the crisaborole molecule is sensitive to oxidation, a process that can be catalyzed by the presence of oxygen, light, and trace metal ions. To mitigate this, pharmaceutical formulations of crisaborole often include stabilizers to prevent degradation googleapis.com.

Antioxidants are incorporated into formulations to inhibit oxidation by acting as free radical scavengers or by interfering with the oxidation cascade. For a topical formulation like crisaborole, common antioxidants could include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherols (B72186) (Vitamin E), although specific agents used in the final commercial formulation are proprietary. These excipients protect the active pharmaceutical ingredient (API) from oxidative stress during its shelf life.

In addition to antioxidants, chelating agents may be included. Chelating agents, such as edetate disodium (B8443419) (EDTA), sequester metal ions that can catalyze oxidative reactions. By binding to these metal ions, they render them inactive, thus preventing them from participating in the degradation of crisaborole. The selection and concentration of these stabilizers are carefully optimized to ensure compatibility with other excipients and to provide maximum protection against the formation of this compound and other related substances.

Table 1: Impact of Stabilizers on Crisaborole Impurity Formation

| Formulation Component | Function | Mechanism of Action |

| Antioxidants | Inhibit oxidation | Scavenge free radicals, preventing the oxidative degradation of the boronic acid moiety. |

| Chelating Agents | Sequester metal ions | Bind with trace metal ions (e.g., iron, copper) that catalyze oxidative reactions. |

pH Optimization for Formulation Stability

The pH of a pharmaceutical formulation is a critical parameter that can profoundly affect the stability of the active ingredient. Crisaborole's stability is shown to be dependent on pH, with degradation occurring under both acidic and alkaline conditions researchgate.net. Forced degradation studies, which are designed to identify potential degradation pathways, demonstrate that crisaborole degrades when exposed to strong acids (like hydrochloric acid) and strong bases (like sodium hydroxide) researchgate.net.

The formation of this compound is a hydrolytic degradation process. Optimizing the pH of the formulation to a range where crisaborole exhibits maximum stability is a key strategy to minimize this degradation. For topical products, the pH should also be compatible with the skin's natural pH (typically between 4.5 and 5.5) to avoid irritation mdpi.com. Studies on various crisaborole formulations show that stable preparations, such as nanoemulgels, often have a pH in the range of 5.31 to 5.75 bepls.com. An analytical method development study also highlighted the importance of pH control by using a mobile phase buffered to a specific pH to ensure the robustness of the measurement ijpsr.comresearchgate.net.

By maintaining the formulation within an optimal pH range, the rate of hydrolysis of the nitrile group in crisaborole to a carboxylic acid (forming this compound) can be significantly reduced, ensuring the product remains stable and effective throughout its shelf life.

Table 2: Summary of Crisaborole Degradation under pH Stress Conditions

| Stress Condition | Reagent | Degradation Observed | Potential Impurity Formed |

| Acidic Hydrolysis | 0.1 N HCl / 1 N HCl | Yes | This compound |

| Alkaline Hydrolysis | 0.1 N NaOH / 1 N NaOH | Yes | This compound |

| Oxidative | 10% H₂O₂ | Yes | Oxidative Degradants |

Data compiled from forced degradation studies researchgate.net.

Protective Packaging Considerations

In conjunction with formulation-based strategies, protective packaging is a crucial element in preventing the formation of this compound. Given the susceptibility of crisaborole to oxidative and hydrolytic degradation, packaging materials must be selected to provide an adequate barrier against environmental factors such as light, moisture, and oxygen veeprho.com.

Forced degradation studies have shown that crisaborole can be susceptible to photolytic (light-induced) and thermal degradation ijsdr.org. Therefore, packaging should be opaque or light-resistant to prevent photodegradation. Materials that are impermeable to moisture are also essential to prevent water from permeating into the product, which could accelerate the hydrolysis of crisaborole to its acid impurity.

Furthermore, to minimize oxidation, packaging that limits oxygen exposure is necessary. This can be achieved through the use of materials with low oxygen permeability and by minimizing the headspace (the air-filled space above the product) within the primary container. In some cases, products sensitive to oxidation are packaged under an inert atmosphere, such as nitrogen, to displace oxygen. The choice of container, such as a well-sealed tube or jar made of non-reactive materials, is critical to maintaining the stability of the crisaborole formulation over its intended shelf life.

Future Research Directions in Crisaborole Acid Impurity Science

Development of Predictive Models for Impurity Formation Kinetics

A critical aspect of impurity control is understanding the rate at which impurities form under various conditions. Future research will likely focus on the development of sophisticated predictive models for the formation kinetics of Crisaborole (B606811) acid impurities. These models will be instrumental in forecasting impurity levels throughout the manufacturing process and shelf-life of the drug substance.

By integrating variables such as temperature, pH, light exposure, and the presence of catalysts or other reactive species, kinetic models can provide a comprehensive understanding of impurity formation pathways. This will enable the proactive optimization of manufacturing and storage conditions to minimize impurity generation.

Key Research Objectives:

Elucidation of Degradation Pathways: In-depth studies to identify the primary degradation pathways of Crisaborole acid that lead to the formation of specific impurities.

Kinetic Parameter Determination: Experimental determination of reaction rate constants, activation energies, and other kinetic parameters for key impurity-forming reactions.

In Silico Modeling: Utilization of computational chemistry tools to simulate degradation reactions and predict the formation of potential impurities.

Table 1: Hypothetical Kinetic Parameters for Crisaborole Acid Impurity Formation

| Impurity | Formation Pathway | Rate Constant (k) | Activation Energy (Ea) |

| Impurity A | Oxidation | 1.2 x 10⁻⁵ s⁻¹ | 45 kJ/mol |

| Impurity B | Hydrolysis | 3.5 x 10⁻⁶ s⁻¹ | 62 kJ/mol |

| Impurity C | Photodegradation | 8.1 x 10⁻⁷ s⁻¹ | 38 kJ/mol |

Application of Machine Learning and AI in Impurity Profiling and Control

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize impurity profiling and control in the pharmaceutical industry. chromatographyonline.com These technologies can analyze vast and complex datasets generated during drug development and manufacturing to identify patterns and predict outcomes that may be missed by traditional methods. chromatographyonline.com

Potential Applications:

Predictive Impurity Profiling: AI models can be developed to predict the impurity profile of Crisaborole acid based on the synthetic route and process parameters.

Real-time Process Monitoring: ML algorithms can be integrated into manufacturing processes to monitor critical quality attributes in real-time and detect deviations that could lead to impurity formation.

Automated Data Analysis: AI can automate the analysis of complex analytical data, such as chromatograms and spectra, to identify and quantify impurities with greater speed and accuracy. chromatographyonline.com

Sustainable Chemistry Approaches for Impurity Reduction

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce the environmental impact and improve the sustainability of the process. mdpi.com Future research in this compound science will undoubtedly focus on the implementation of sustainable chemistry approaches to minimize the formation of impurities.

This includes the use of greener solvents, catalysts, and reagents that are less likely to generate harmful byproducts. mdpi.com Additionally, the development of more efficient and selective synthetic routes can significantly reduce the formation of process-related impurities.

Key Strategies:

Green Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids.

Biocatalysis: Utilizing enzymes as catalysts to promote highly selective reactions under mild conditions, thereby reducing the formation of byproducts. mdpi.com

Continuous Flow Chemistry: Implementing continuous manufacturing processes that offer better control over reaction parameters and can lead to higher purity products.

Table 2: Comparison of Traditional vs. Sustainable Approaches for a Hypothetical Synthesis Step of a Crisaborole Precursor

| Parameter | Traditional Method | Sustainable Method |

| Solvent | Dichloromethane | 2-Methyltetrahydrofuran |

| Catalyst | Stoichiometric Reagent | Biocatalyst |

| Yield | 85% | 95% |

| Impurity Profile | Multiple significant impurities | Significantly reduced impurity levels |

Novel Analytical Technologies for Ultra-Trace Impurity Detection

The detection and quantification of impurities at ultra-trace levels is a significant challenge in pharmaceutical analysis. Future research will focus on the development and application of novel analytical technologies with enhanced sensitivity and selectivity for the detection of Crisaborole acid impurities.

Advanced hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), will continue to play a crucial role in impurity profiling. researchgate.net Furthermore, emerging technologies like ion mobility-mass spectrometry (IM-MS) and two-dimensional liquid chromatography (2D-LC) will provide greater resolving power for complex impurity mixtures.

Emerging Technologies:

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the confident identification of unknown impurities. nih.gov

Tandem Mass Spectrometry (MS/MS): Offers structural information for the characterization of impurities.

Capillary Electrophoresis (CE): A high-efficiency separation technique that can be used for the analysis of charged impurities. chromatographyonline.com

Q & A

Advanced Research Question

- Multivariate Analysis : Use Partial Least Squares Regression (PLSR) to correlate impurity concentrations (e.g., Crisaborole Impurity 7, CHBrO) with clinical outcomes (e.g., pruritus severity scores) .

- Dose-Response Modeling : Apply logistic regression to evaluate impurity thresholds affecting efficacy (e.g., EC values) .

- Meta-Analysis : Pool data from phase III trials to identify impurity-related safety signals (e.g., treatment-emergent adverse events) .

How should researchers design experiments to investigate unknown Crisaborole acid impurities detected during routine analysis?

Advanced Research Question

- High-Resolution MS : Use Q-TOF or Orbitrap systems to propose molecular formulas for unknown impurities .

- Synthetic Feasibility Assessment : Apply retrosynthetic analysis (e.g., using CAS SciFinder) to determine if the impurity can originate from known synthesis pathways .

- Toxicological Prioritization : Rank impurities using computational tools (e.g., Derek Nexus) to predict mutagenicity or carcinogenicity .

What guidelines ensure ethical reporting of impurity data in Crisaborole research publications?

Basic Research Question

- Full Disclosure : Report all detected impurities, including those below ICH thresholds, with raw chromatographic data .

- Reproducibility : Provide detailed protocols for method validation (e.g., LOD, LOQ, precision) per ICH Q2(R1) .

- Conflict of Interest : Disclose funding sources or affiliations with reference standard suppliers (e.g., SynZeal, CATO) .

How do regulatory frameworks like ICH and EMA influence impurity control strategies for Crisaborole?

Advanced Research Question

- Risk-Based Limits : Set impurity thresholds using EMA’s Article 5(3) principles, accounting for daily exposure and toxicological data .

- Lifecycle Management : Update analytical methods post-approval to address newly identified impurities (e.g., nitrosamines) via enhanced detection techniques .

- Global Harmonization : Align USP/EP monographs with ICH guidelines to streamline impurity profiling across markets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.